molecular formula C24H25N3O3S B11362038 2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11362038
M. Wt: 435.5 g/mol
InChI Key: ZNFYJOAPMOUMES-UHFFFAOYSA-N
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Description

2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, carbamoyl group, and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyridine ring, followed by the introduction of the carbamoyl and methoxyphenyl groups through various chemical reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
  • Phenmedipham
  • Methyl 3-(m-tolylcarbamoyloxy)phenylcarbamate

Uniqueness

2-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-15-7-5-8-18(11-15)27-23(29)22-16(2)12-17(3)25-24(22)31-14-21(28)26-19-9-6-10-20(13-19)30-4/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29)

InChI Key

ZNFYJOAPMOUMES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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